![molecular formula C23H25N5O B15214618 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide CAS No. 88300-45-2](/img/structure/B15214618.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-tolylamine with cyanuric chloride can yield the triazine core, which is then further functionalized to introduce the piperidine and carboxamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the piperidine ring can interact with biological membranes, affecting their structure and function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide can be compared with other triazine derivatives, such as:
1,3,5-Triazine: A simpler triazine compound with three nitrogen atoms in the ring, commonly used in the synthesis of herbicides and resins.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: A triazine derivative with three p-tolyl groups, used in the development of photostabilizers and UV absorbers.
1,2,4-Triazole: A related heterocyclic compound with a five-membered ring, known for its antifungal and anticancer properties. The uniqueness of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88300-45-2 |
|---|---|
Formule moléculaire |
C23H25N5O |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N5O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)26-27-23(25-20)28-13-11-19(12-14-28)22(24)29/h3-10,19H,11-14H2,1-2H3,(H2,24,29) |
Clé InChI |
JTYDFDWBKUJEOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)C(=O)N)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



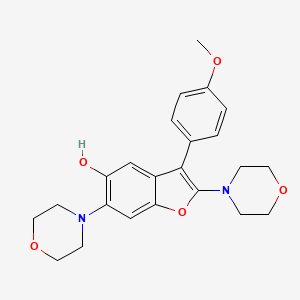
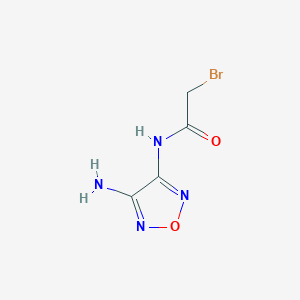
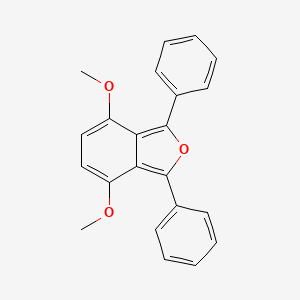
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)

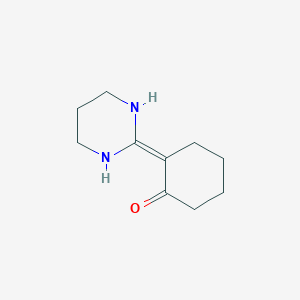
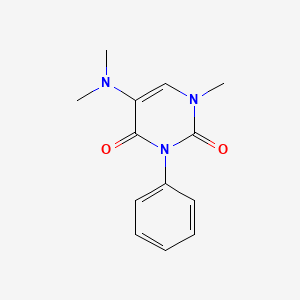
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
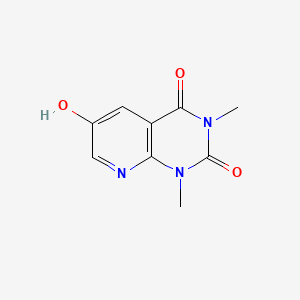
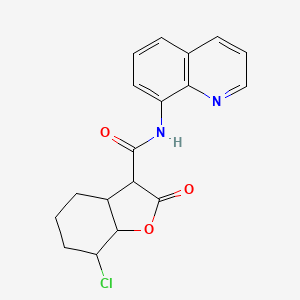
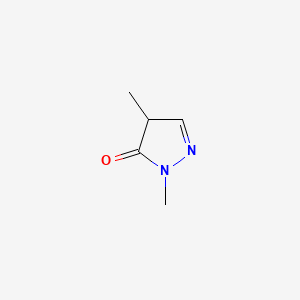
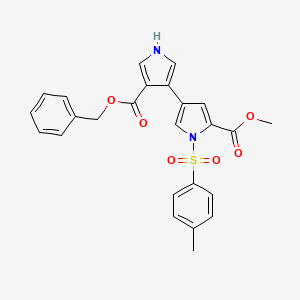
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
